Egfr-IN-29 -

Egfr-IN-29

Catalog Number: EVT-15280161
CAS Number:
Molecular Formula: C36H46BrN8O2P
Molecular Weight: 733.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Egfr-IN-29 is synthesized through various chemical processes that involve multiple steps, often utilizing specific reagents and conditions tailored to optimize yield and purity. It falls under the classification of targeted cancer therapeutics, particularly focusing on oncogenic pathways associated with the epidermal growth factor receptor.

Synthesis Analysis

The synthesis of Egfr-IN-29 involves several key methods and technical details:

  1. Chemical Reagents: The synthesis typically employs reagents such as acyl chlorides, amines, and solvents like dichloromethane and dimethylformamide.
  2. Multi-step Process: The synthesis can involve multiple steps, including:
    • Formation of acid chlorides from corresponding acids.
    • Reaction of these chlorides with amines to form amides.
    • Purification processes such as column chromatography to isolate the desired product.
  3. Temperature Control: Reactions are conducted under controlled temperatures, often ranging from -10°C to 80°C, depending on the specific step in the synthesis pathway.

For example, one method describes a reaction where a dichloromethane solution of an acyl chloride is added dropwise to a mixture containing an amino compound and an acid-binding agent while stirring at controlled temperatures for specific durations .

Molecular Structure Analysis

The molecular structure of Egfr-IN-29 can be analyzed through various techniques:

  1. Structural Formula: The compound features a core quinazoline structure, which is essential for its activity against the epidermal growth factor receptor.
  2. Data on Bonding: The interactions within the molecule include hydrogen bonding capabilities and hydrophobic interactions that facilitate binding to the target receptor.
  3. Computational Models: Advanced computational models can be utilized to predict how Egfr-IN-29 interacts with the epidermal growth factor receptor at the atomic level, revealing insights into binding affinities and conformational changes upon binding .
Chemical Reactions Analysis

Egfr-IN-29 undergoes several chemical reactions during its synthesis:

  1. Formation of Amides: The primary reaction involves the nucleophilic attack of an amine on an acyl chloride, resulting in the formation of an amide bond.
  2. Purification Reactions: Following synthesis, purification steps often involve solvent extraction and chromatographic techniques to remove unreacted materials and by-products.
  3. Stability Studies: Chemical stability under various conditions (e.g., pH variations, temperature) is assessed to ensure efficacy during storage and application.
Mechanism of Action

The mechanism of action for Egfr-IN-29 involves:

  1. Inhibition of Phosphorylation: By binding to the kinase domain of the epidermal growth factor receptor, Egfr-IN-29 prevents ATP from binding, thereby inhibiting phosphorylation events that lead to downstream signaling pathways associated with cell growth and survival.
  2. Impact on Tumor Growth: This inhibition results in reduced proliferation and increased apoptosis in cancer cells that rely on epidermal growth factor receptor signaling for survival.

Data from studies indicate that compounds targeting this pathway can significantly reduce tumor size in preclinical models .

Physical and Chemical Properties Analysis

The physical and chemical properties of Egfr-IN-29 are critical for its application:

  1. Molecular Weight: The molecular weight is typically determined through mass spectrometry during characterization.
  2. Solubility: Solubility in various solvents (e.g., dimethyl sulfoxide) is assessed to guide formulation strategies.
  3. Stability Profile: Stability under different environmental conditions (light, temperature) is evaluated to ensure shelf-life and effectiveness.

Relevant data include melting point ranges and solubility profiles that inform formulation choices for clinical applications.

Applications

Egfr-IN-29 has several scientific uses:

  1. Cancer Therapy: It is primarily investigated as a therapeutic agent for cancers characterized by aberrant epidermal growth factor receptor signaling, such as non-small cell lung cancer and colorectal cancer.
  2. Research Tool: Beyond therapeutic applications, it serves as a valuable tool in research settings for studying epidermal growth factor receptor biology and related signaling pathways.
  3. Combination Therapies: Ongoing studies explore its efficacy in combination with other agents to enhance anti-tumor effects and overcome resistance mechanisms in cancer treatment .

Properties

Product Name

Egfr-IN-29

IUPAC Name

5-bromo-4-N-(2-cyclopropyl-5-dimethylphosphorylquinolin-6-yl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine

Molecular Formula

C36H46BrN8O2P

Molecular Weight

733.7 g/mol

InChI

InChI=1S/C36H46BrN8O2P/c1-23-20-31(33(47-3)21-32(23)45-14-12-25(13-15-45)44-18-16-43(2)17-19-44)41-36-38-22-27(37)35(42-36)40-30-11-10-29-26(34(30)48(4,5)46)8-9-28(39-29)24-6-7-24/h8-11,20-22,24-25H,6-7,12-19H2,1-5H3,(H2,38,40,41,42)

InChI Key

DKMXEBIKMPYHST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=C(C=C5)N=C(C=C6)C7CC7)P(=O)(C)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.